molecular formula C15H18N2O B2445994 N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide CAS No. 2305423-59-8

N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide

Cat. No. B2445994
CAS RN: 2305423-59-8
M. Wt: 242.322
InChI Key: ALTHQSPSTKKKGS-UHFFFAOYSA-N
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Description

N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide, also known as DIM-2-Eno, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide involves the inhibition of NF-κB signaling pathway, which is known to regulate the production of pro-inflammatory cytokines and promote cell survival in cancer cells. This compound inhibits the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. Studies have shown that this compound can modulate the expression of genes involved in inflammation, cell survival, and apoptosis. This compound has also been shown to regulate the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide in lab experiments is its ability to selectively target the NF-κB signaling pathway, which is known to play a critical role in several diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide. One of the areas of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of interest is the identification of novel targets of this compound, which can provide insights into its mechanism of action and potential therapeutic applications. Additionally, the development of new analogs of this compound with improved pharmacological properties is an area of active research.

Synthesis Methods

The synthesis of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide involves the reaction between 1,5-dimethylindole and acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

N-[1-(1,5-dimethylindol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-5-15(18)16-11(3)13-9-17(4)14-7-6-10(2)8-12(13)14/h5-9,11H,1H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTHQSPSTKKKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2C(C)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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